The synthesis of Milvexian trifluoroacetate involves a complex multistep process that integrates modern synthetic techniques. The initial design utilized a de novo approach focused on optimizing the interaction with the active site of factor XIa. Key steps in the synthesis include:
The resulting compound from these efforts, Milvexian trifluoroacetate, demonstrated significant improvements in potency (IC50 values in the low nanomolar range) compared to earlier iterations .
Milvexian trifluoroacetate's molecular structure is characterized by specific functional groups that facilitate its interaction with factor XIa. Key structural features include:
Milvexian trifluoroacetate primarily undergoes reactions related to its interaction with biological targets rather than typical organic reactions. Its mechanism involves:
This selectivity is crucial for minimizing side effects commonly associated with anticoagulant therapies.
The mechanism by which Milvexian trifluoroacetate exerts its anticoagulant effects involves several key processes:
Milvexian trifluoroacetate exhibits several notable physical and chemical properties:
These properties contribute to its effectiveness as an oral anticoagulant.
Milvexian trifluoroacetate is primarily investigated for its applications in:
The ongoing clinical trials and research efforts continue to explore its full therapeutic potential in various cardiovascular conditions .
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: